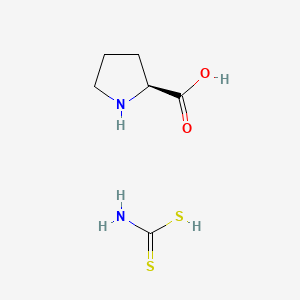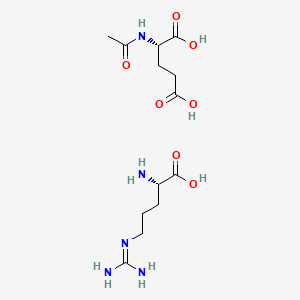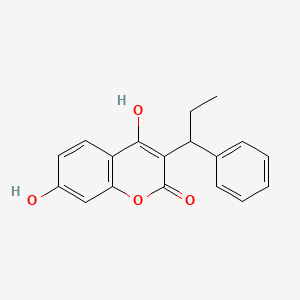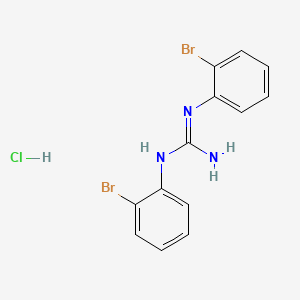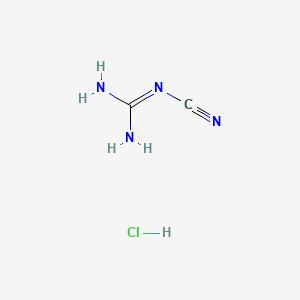
Cyanoguanidine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanoguanidine monohydrochloride can be synthesized through the reaction of cyanamide with ammonium chloride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product . Another method involves the hydrolysis of 2-cyanoguanidine under reflux conditions, which has been analyzed using various spectroscopic techniques .
Industrial Production Methods
In industrial settings, this compound is produced by reacting cyanamide with ammonium chloride in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and pH to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Cyanoguanidine monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include guanidine derivatives, amines, and various nitrogen
Properties
CAS No. |
58296-58-5 |
|---|---|
Molecular Formula |
C2H5ClN4 |
Molecular Weight |
120.54 g/mol |
IUPAC Name |
2-cyanoguanidine;hydrochloride |
InChI |
InChI=1S/C2H4N4.ClH/c3-1-6-2(4)5;/h(H4,4,5,6);1H |
InChI Key |
XFUXGQBTPGTUMC-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


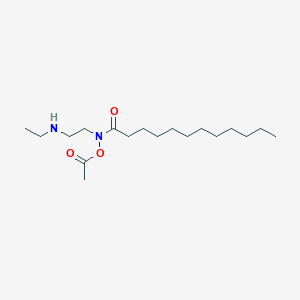
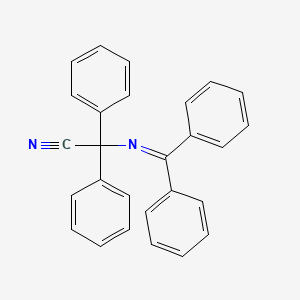
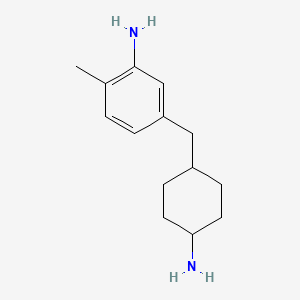
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
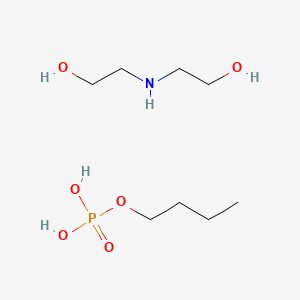
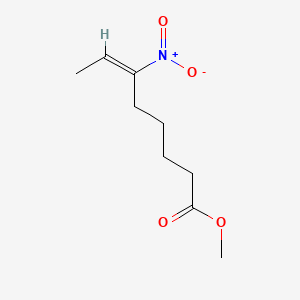

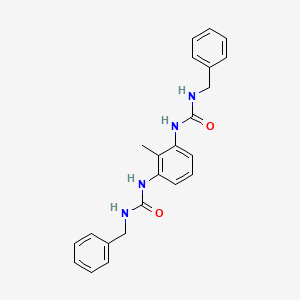
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)
